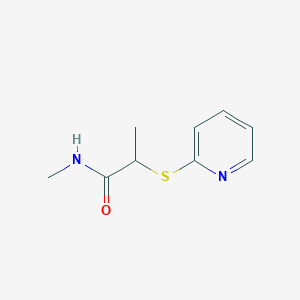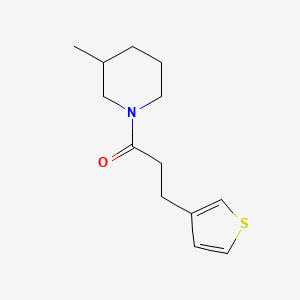
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one, also known as MPTP, is a synthetic compound that belongs to the class of cathinones. It is a psychoactive substance that has gained popularity in recent years due to its stimulant effects. MPTP is a designer drug that has been used recreationally, but it also has potential applications in scientific research.
作用机制
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one works by increasing the release of dopamine in the brain, which leads to increased feelings of pleasure and euphoria. It also inhibits the reuptake of dopamine, which prolongs its effects. This mechanism of action is similar to other stimulants, such as cocaine and amphetamines.
Biochemical and Physiological Effects:
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and hyperactivity. It can also cause changes in mood and behavior, including increased sociability and talkativeness. However, the long-term effects of 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one on the brain and body are not well understood.
实验室实验的优点和局限性
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a known mechanism of action. However, its effects on the brain and body are not well understood, and it can be difficult to control the dosage and duration of its effects.
未来方向
There are several potential future directions for research on 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease. 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one has been shown to selectively destroy dopamine-producing neurons in the brain, which can mimic the effects of Parkinson's disease. This makes it a potentially valuable tool for studying the disease and developing new treatments. Other potential future directions include studying the long-term effects of 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one on the brain and body, as well as developing new analogs with different properties and effects.
Conclusion:
In conclusion, 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one, or 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one, is a synthetic compound that has potential applications in scientific research. It has dopaminergic effects and can be used to study the mechanisms of addiction and other neurological disorders. However, its effects on the brain and body are not well understood, and it can be difficult to control the dosage and duration of its effects. Further research is needed to fully understand the potential benefits and limitations of 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one in scientific research.
合成方法
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one is synthesized through a multi-step process that involves the reaction of 2-methylpiperidine with thiophene-3-carboxylic acid, followed by the addition of propanone. The resulting product is purified through recrystallization to yield 1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one in its final form.
科学研究应用
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have dopaminergic effects, which means it can affect the levels of dopamine in the brain. This makes it a potentially valuable tool for studying the mechanisms of addiction and other neurological disorders.
属性
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-11-4-2-3-8-14(11)13(15)6-5-12-7-9-16-10-12/h7,9-11H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDXERAPWDKNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpiperidin-1-yl)-3-thiophen-3-ylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)


![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)






![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)
